ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinolone derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with chlorine atoms at positions 5 and 7, an ethyl ester at position 3, and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group at position 1. This structural framework is common in antimicrobial and pharmaceutical intermediates, where substituents modulate biological activity, solubility, and metabolic stability . The oxan-4-ylmethyl group introduces a cyclic ether moiety, which may influence hydrogen-bonding interactions and steric bulk compared to linear alkyl or aromatic substituents .
Properties
IUPAC Name |
ethyl 5,7-dichloro-1-(oxan-4-ylmethyl)-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-2-25-18(23)13-10-21(9-11-3-5-24-6-4-11)15-8-12(19)7-14(20)16(15)17(13)22/h7-8,10-11H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNLGQVXMFMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method includes the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the quinoline core to more complex derivatives.
Reduction: Reduction reactions can reduce the chloro groups, leading to different functional groups.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions often use nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation can produce quinone derivatives.
Reduction can yield hydroquinoline derivatives.
Substitution can result in various substituted quinolines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 5,7-dichloro-1-[(oxan-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared to three closely related quinolone derivatives (Table 1), focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison of 4-Oxo-1,4-dihydroquinoline-3-carboxylate Derivatives
*Calculated based on structural similarity.
Substituent-Driven Physicochemical Properties
5,7-Substituents :
- Chlorine (Cl) : The dichloro substitution in the target compound increases electronegativity and lipophilicity compared to methoxy (OCH₃) or methyl (CH₃) groups . Chlorine’s electron-withdrawing nature may enhance π-stacking interactions with biological targets, though it reduces aqueous solubility .
- Methoxy (OCH₃) : Enhances hydrogen-bonding capacity and solubility but may reduce membrane permeability due to polarity .
- Methyl (CH₃) : Introduces steric bulk without significant electronic effects, often leading to faster metabolic degradation .
- 1-Substituent: The oxan-4-ylmethyl group provides a rigid, oxygen-containing heterocycle, which may improve metabolic stability compared to simpler alkyl chains (e.g., pentyl in compound 38-40 from ).
Pharmacological Implications
- Antimicrobial Activity: The dichloro substitution aligns with fluoroquinolone antibiotics (e.g., ciprofloxacin), where halogenation at positions 5 and 7 enhances DNA gyrase inhibition . However, the oxan-4-ylmethyl group’s steric effects may alter binding kinetics compared to smaller substituents.
- Cystic Fibrosis Therapeutics: Analogues like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate are intermediates for Ivacaftor, a CFTR corrector . The target compound’s dichloro and oxan-4-ylmethyl groups may offer novel binding profiles for CFTR modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
